molecular formula C12H11FN4O B11449321 3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide

3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide

Cat. No.: B11449321
M. Wt: 246.24 g/mol
InChI Key: JNQFVFLNDLWIDM-UHFFFAOYSA-N
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Description

3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antitubercular properties. The presence of the 4-fluorobenzyl group enhances its biological activity, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-fluorobenzylamine in the presence of a base such as triethylamine to yield the desired carboxamide .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum conversion and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to the corresponding amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an antitubercular agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in microbial cells. It inhibits the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately cell death. The presence of the fluorobenzyl group enhances its binding affinity to the target enzymes, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide is unique due to the presence of the 4-fluorobenzyl group, which enhances its biological activity compared to other pyrazine derivatives. This makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C12H11FN4O

Molecular Weight

246.24 g/mol

IUPAC Name

3-amino-N-[(4-fluorophenyl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C12H11FN4O/c13-9-3-1-8(2-4-9)7-17-12(18)10-11(14)16-6-5-15-10/h1-6H,7H2,(H2,14,16)(H,17,18)

InChI Key

JNQFVFLNDLWIDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NC=CN=C2N)F

Origin of Product

United States

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